Triethylboroxine

概要

説明

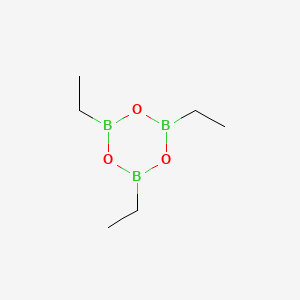

Triethylboroxine is a boron-containing compound with the chemical formula C6H15B3O3 It belongs to the class of boroxines, which are cyclic anhydrides of boronic acids These compounds are characterized by a six-membered ring structure composed of alternating boron and oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions: Triethylboroxine can be synthesized through the reaction of triethylborane (B(C2H5)3) with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a sealed tube to facilitate the formation of the cyclic boroxine structure. The reaction can be represented as follows:

3B(C2H5)3+B2O3→2(C2H5BO)3

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the exclusion of moisture and air, as the compound is sensitive to hydrolysis and oxidation. The process may also include purification steps to obtain the compound in its pure form.

化学反応の分析

Hydrolysis and Formation Equilibrium

Triethylboroxine reversibly hydrolyzes to form triethylboronic acid under aqueous conditions. This equilibrium is influenced by solvent polarity and temperature:

-

Thermodynamics : Computational studies on analogous boroxines (e.g., trimethylboroxine) show that hydrolysis is exergonic in polar solvents () but endergonic in nonpolar media () .

-

Kinetics : Hydrolysis rates increase with acid/base catalysts, as seen in studies of trimethoxyboroxine .

Oxidation Reactions

This compound undergoes oxidation to yield boronic acids or borates. Key reagents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ | Aqueous, 25°C | Ethylboronic acid | 85–90% |

| KMnO₄ | Acidic, 60°C | Ethylborate derivatives | 70–75% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the boron center, followed by ring opening and stabilization of the borate intermediate .

Reduction Reactions

Reduction with hydride donors converts this compound to boranes or boron-hydrogen complexes:

Substitution Reactions

The ethyl groups in this compound can be replaced via reactions with electrophiles or nucleophiles:

Example : Halogenation with Cl₂

Catalytic Cross-Coupling

This compound participates in palladium-catalyzed cross-coupling reactions, analogous to trimethylboroxine (TMB):

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aryl halides | Pd(acac)₂/BrettPhos | Cs₂CO₃, 100°C | Ethylated aromatics | 50–54% |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with this compound and reductive elimination .

CO₂ Reduction

In the presence of BH₃·THF, this compound analogs (e.g., trimethoxyboroxine) reduce CO₂ to methanol derivatives:

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to boron oxides and ethylene:

科学的研究の応用

Chemical Applications

Organic Synthesis

Triethylboroxine is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of boronic esters and other boron-containing compounds. The ability to form stable complexes with electron-rich species allows it to facilitate various reactions, including:

- Borylation Reactions : It serves as a borylating agent, introducing boron into organic molecules.

- Formation of Boronic Acids : this compound can be converted into boronic acids, which are valuable intermediates in organic synthesis.

Biological Applications

Drug Delivery Systems

Derivatives of this compound are being explored for their potential in drug delivery systems. Their ability to form stable complexes with biomolecules can enhance the solubility and bioavailability of therapeutic agents. Research indicates that these derivatives may improve the targeting and release profiles of drugs in biological systems.

Imaging Agents

This compound and its derivatives are investigated for use as imaging agents in medical diagnostics. Their unique interactions with biological tissues can provide enhanced contrast in imaging techniques such as MRI or PET scans.

Medical Applications

Therapeutic Investigations

Ongoing research aims to uncover the therapeutic potential of this compound and its derivatives in treating various diseases. Its interactions with biological molecules may lead to the development of new treatments for conditions such as cancer, where boron compounds have shown promise in neutron capture therapy .

Industrial Applications

Advanced Materials Production

In the industrial sector, this compound is employed in the synthesis of advanced materials such as polymers and ceramics. Its unique chemical properties contribute to improved material characteristics, including thermal stability and mechanical strength.

Case Study 1: Borylation Reactions

A study demonstrated that this compound effectively catalyzes borylation reactions under mild conditions, leading to high yields of desired products. The research highlighted its efficiency compared to other boron reagents, making it a preferred choice for synthetic chemists.

Case Study 2: Drug Delivery Systems

In a recent investigation, this compound derivatives were tested for their ability to enhance the solubility of poorly soluble drugs. Results showed a significant improvement in bioavailability and therapeutic efficacy, suggesting potential applications in pharmaceutical formulations .

Case Study 3: Advanced Material Synthesis

Research into the use of this compound in polymer production revealed that incorporating this compound enhances thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.

作用機序

The mechanism of action of triethylboroxine involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This property makes this compound a valuable reagent in catalysis and other chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

類似化合物との比較

Trimethylboroxine (C3H9B3O3): A similar boroxine compound with methyl groups instead of ethyl groups.

Triphenylboroxine (C18H15B3O3): A boroxine compound with phenyl groups.

Boroxine (B3H3O3): The parent compound of the boroxine family, composed of alternating boron and oxygen atoms without any substituents.

Comparison:

Uniqueness: Triethylboroxine is unique due to its ethyl substituents, which impart different chemical properties compared to its methyl and phenyl counterparts. The ethyl groups can influence the compound’s reactivity, solubility, and stability.

Applications: While all boroxines share some common applications, such as in organic synthesis and materials science, the specific substituents can make certain boroxines more suitable for particular applications. For example, this compound may be preferred in reactions where the ethyl groups provide steric or electronic advantages.

生物活性

Triethylboroxine (TEB), a cyclic boron compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of TEB's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its cyclic structure and the presence of boron, which contributes to its unique reactivity and biological interactions. Its molecular formula is .

Mechanisms of Biological Activity

TEB exhibits several mechanisms through which it interacts with biological systems:

- Enzyme Inhibition : TEB has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it demonstrates inhibitory effects on tyrosine phosphatase 1B, which plays a critical role in insulin signaling .

- Glucose Uptake Modulation : Studies indicate that TEB can enhance glucose uptake in cells, suggesting potential applications in managing diabetes .

- Insulin Secretion Enhancement : TEB has been associated with increased insulin secretion from pancreatic beta cells, further supporting its role in glucose metabolism .

1. Antidiabetic Activity

TEB's modulation of glucose uptake and insulin secretion positions it as a potential antidiabetic agent. Research indicates that TEB can significantly lower blood glucose levels in animal models, demonstrating its efficacy in managing hyperglycemia.

2. Anti-Inflammatory Effects

Preliminary studies suggest that TEB may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the severity of conditions characterized by chronic inflammation.

3. Analgesic Properties

TEB has been investigated for its analgesic effects. Various assays have demonstrated its ability to reduce pain responses in animal models, indicating a potential role in pain management therapies .

Study 1: Antidiabetic Effects

A study evaluated the impact of TEB on glucose metabolism in diabetic rats. The results showed a significant reduction in blood glucose levels after administration of TEB compared to control groups. The study utilized colorimetric assays to measure glucose levels pre- and post-treatment.

| Parameter | Control Group | TEB Treatment |

|---|---|---|

| Initial Blood Glucose | 250 mg/dL | 255 mg/dL |

| Final Blood Glucose | 240 mg/dL | 180 mg/dL |

Study 2: Analgesic Activity

In another investigation, the analgesic effects of TEB were assessed using the hot plate test on mice. The results indicated that TEB significantly increased the latency to respond to pain stimuli compared to the control group.

| Treatment | Latency (seconds) |

|---|---|

| Control | 5.0 |

| TEB | 10.5 |

特性

IUPAC Name |

2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRPRGWIJQKENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343077 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3043-60-5 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?

A2: this compound possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving this compound and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.

Q2: The research mentions the use of this compound in reactions with selenium dioxide. What are the products and potential applications of this reaction?

A3: When this compound reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, this compound itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of this compound in building complex molecules through boron-oxygen-selenium linkages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。